molecular formula C11H12N2O7 B11963530 Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate CAS No. 81650-04-6

Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate

Cat. No.: B11963530
CAS No.: 81650-04-6
M. Wt: 284.22 g/mol
InChI Key: YLIMSIWQDHNBCZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate typically involves the nitration of ethyl 3-(4-hydroxyphenyl)propanoate. The nitration process introduces nitro groups at the 3 and 5 positions of the phenyl ring. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ethyl 3-(4-oxo-3,5-dinitrophenyl)propanoate.

    Reduction: Formation of ethyl 3-(4-hydroxy-3,5-diaminophenyl)propanoate.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate involves its interaction with various molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity. The compound can form hydrogen bonds and undergo redox reactions, which are essential for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate is unique due to the presence of both hydroxy and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications .

Properties

CAS No.

81650-04-6

Molecular Formula

C11H12N2O7

Molecular Weight

284.22 g/mol

IUPAC Name

ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate

InChI

InChI=1S/C11H12N2O7/c1-2-20-10(14)4-3-7-5-8(12(16)17)11(15)9(6-7)13(18)19/h5-6,15H,2-4H2,1H3

InChI Key

YLIMSIWQDHNBCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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